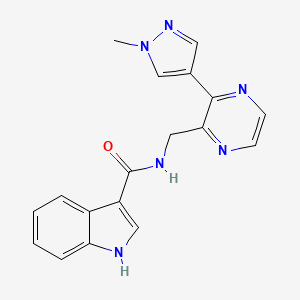![molecular formula C21H21N3O3 B2536475 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide CAS No. 898454-78-9](/img/structure/B2536475.png)
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthetic routes generally begin with the preparation of the pyrroloquinoline scaffold, which involves cyclization reactions utilizing appropriate starting materials.
Intermediate compounds such as oxalamide precursors are prepared through condensation reactions.
The final compound is synthesized by coupling the tetrahydro-quinoline structure with the oxalamide under controlled conditions to ensure the purity and yield of the target compound.
Industrial Production Methods:
Optimization of the process parameters to scale-up the reaction.
Implementing purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions which can be influenced by the presence of suitable oxidizing agents, yielding various oxidized derivatives.
Reduction: The compound is susceptible to reduction reactions, often using hydrogenation or hydride donors to yield reduced forms.
Substitution: Electrophilic or nucleophilic substitutions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles and electrophiles for substitution reactions.
Major Products Formed:
Oxidation yields keto or hydroxyl derivatives.
Reduction yields alcohols or amines.
Substitution products depend on the nature of the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Utilized in synthetic chemistry for developing new reaction pathways and catalytic processes.
Biology: Explored for potential interactions with biological targets, leading to applications in bioconjugation and molecular recognition.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials with enhanced properties, such as polymers and nanomaterials.
Mechanism of Action
Molecular Targets and Pathways:
Interacts with specific enzymes or receptors, modulating their activity.
Can act as a ligand for metal complexes, influencing catalytic pathways.
Participates in cell signaling pathways by binding to target proteins, thus affecting downstream biological effects.
Comparison with Similar Compounds
Compounds with similar quinoline or oxalamide frameworks.
Analogs with variations in the substituent groups.
Uniqueness:
The combination of tetrahydro-quinoline and oxalamide functionalities imparts unique chemical properties and biological activities.
Offers enhanced reactivity and selectivity in various chemical and biological applications.
There's a brief introduction to the world of N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide! Which part of it interests you the most?
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBTYAZSBBEHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=CC=C4)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2536395.png)
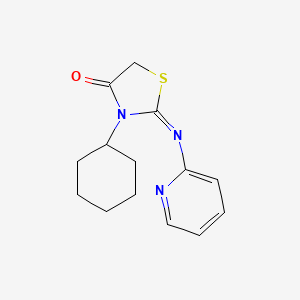

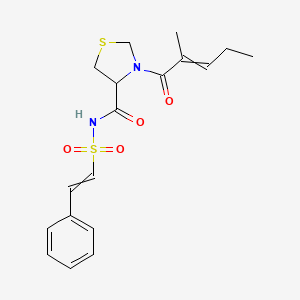
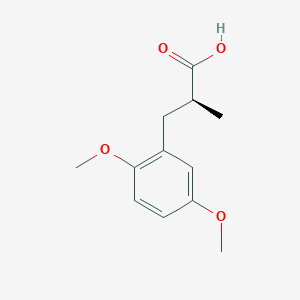
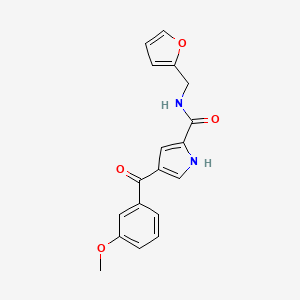

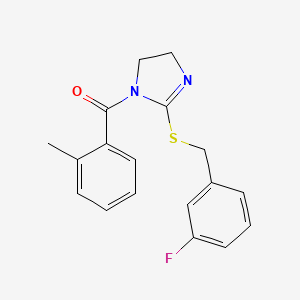
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)
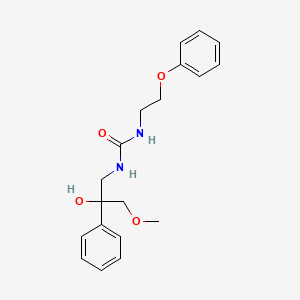
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propane-1-sulfonamide](/img/structure/B2536409.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)
